
(4-methylthiazol-2-yl)methanol
Overview
Description
(4-Methylthiazol-2-yl)methanol (IUPAC name: (4-methyl-1,3-thiazol-2-yl)methanol) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a hydroxymethyl group (-CH2OH) at position 2. Its molecular formula is C5H7NOS, with a molecular weight of 129.18 g/mol. This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its hydroxymethyl group enables further functionalization, such as esterification or conjugation, making it valuable for developing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylthiazol-2-yl)methanol typically involves the reaction of 4-methylthiazole with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the carbonyl carbon of formaldehyde, followed by protonation to yield the desired product.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-methylthiazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4-Methyl-1,3-thiazole-2-carboxylic acid, 4-Methyl-1,3-thiazole-2-carbaldehyde
Reduction: 4-Methyl-1,3-thiazole
Substitution: 4-Methyl-1,3-thiazol-2-yl derivatives with different functional groups
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(4-Methylthiazol-2-yl)methanol is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating infectious diseases. Its structural properties enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .
Case Study:
A recent study highlighted its incorporation into antiviral agents targeting HIV-1. The compound's modifications led to improved binding affinities and enhanced antiviral activities, demonstrating its potential in developing next-generation therapeutics .
Agricultural Chemistry
Agrochemical Formulations:
This compound is employed in the formulation of agrochemicals, particularly in crop protection products. Its efficacy in pest control while minimizing environmental impact aligns with sustainable agricultural practices .
Case Study:
Research has shown that formulations containing this compound exhibit significant effectiveness against various agricultural pests, contributing to higher crop yields without harming beneficial insect populations .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways. It aids researchers in understanding biological processes and disease mechanisms, providing insights into potential therapeutic targets .
Case Study:
A study investigated the compound's role in inhibiting specific enzymes involved in metabolic disorders. Results indicated that it effectively modulated enzyme activity, showcasing its potential for developing treatments for metabolic diseases .
Material Science
Development of Novel Materials:
The compound is explored for its potential in creating new materials with enhanced properties such as thermal stability and resistance to degradation. These characteristics are beneficial for various industrial applications .
Case Study:
Research into polymer composites incorporating this compound revealed improved mechanical properties and durability, suggesting applications in construction materials and packaging solutions .
Flavor and Fragrance Industry
Formulation of Sensory Products:
In the flavor and fragrance industry, this compound contributes to the creation of flavoring agents and fragrances. Its unique chemical properties enhance sensory experiences in food and cosmetic products .
Case Study:
A product development initiative utilized this compound to formulate a new line of natural fragrances that are both appealing and sustainable, highlighting its versatility beyond traditional applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-methylthiazol-2-yl)methanol is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between (4-methylthiazol-2-yl)methanol and related thiazole derivatives:
Key Observations :
- Lipophilicity: Phenyl-substituted analogs (e.g., [4-phenylthiazol-2-yl]methanol) exhibit greater lipophilicity due to aromatic rings, enhancing membrane permeability in drug design.
- Hydrophilicity: Compounds with dual hydroxymethyl groups (e.g., [4-(hydroxymethyl)thiazol-2-yl]methanol) show increased solubility in polar solvents, advantageous for aqueous reactions.
- Electronic Effects: Methoxy groups (e.g., in [2-(4-methoxyphenyl)thiazol-4-yl]methanol) donate electron density, altering reactivity in electrophilic substitutions.
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound improves water solubility compared to non-polar analogs. However, phenyl substitutions reduce solubility (e.g., logP of [4-phenylthiazol-2-yl]methanol ≈ 2.5 vs. 0.8 for the methyl derivative).
- Thermal Stability : Thiazole derivatives generally exhibit high thermal stability, with melting points ranging from 73–158°C depending on substituents.
Biological Activity
(4-Methylthiazol-2-yl)methanol is a compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its unique structure, featuring a methyl group at the 4-position and a hydroxymethyl group at the 2-position, contributes to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.
The molecular formula of this compound is C5H6N2OS. The presence of both a methyl and a hydroxymethyl group enhances its reactivity compared to similar thiazole derivatives, making it a valuable compound for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for certain Gram-positive bacteria are reported to be as low as 0.03125 μg/mL, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.03125 |
Escherichia coli | 1–4 |
Klebsiella pneumoniae | 1–4 |
Enterococcus faecalis | <0.03125 |
The mechanism of action is believed to involve the inhibition of key enzymes involved in microbial metabolism, disrupting cellular processes essential for bacterial survival .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Preliminary studies suggest that it may inhibit fungal growth by interfering with cell wall synthesis or other critical metabolic pathways .
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. Compounds with thiazole moieties have been linked to anti-proliferative effects against cancer cell lines. For instance, studies indicate that thiazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Table 2: Summary of Anticancer Studies Involving Thiazole Derivatives
Study Reference | Cancer Type | Effect |
---|---|---|
Chronic Lymphocytic Leukemia | Induced apoptosis | |
Various solid tumors | Inhibited proliferation |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in microbial and cancer cells, leading to modulation of biochemical pathways crucial for cell survival and proliferation .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth.
- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle regulation, promoting apoptosis.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways related to cell growth and survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-methylthiazol-2-yl)methanol, and how is purity ensured?
Methodological Answer: The synthesis typically involves refluxing 2-amino-4-methylthiazole derivatives with aldehydes or carboxylic acids in ethanol or methanol, often catalyzed by acetic acid or triethylamine. For example:
- Step 1: React 2-amino-4-methylthiazole (0.001 mol) with a carbonyl compound (e.g., veratraldehyde) in ethanol under reflux for 6–8 hours ().
- Step 2: Purify the crude product via recrystallization from ethanol or ethanol-DMF mixtures to isolate the target compound ( ).
- Purity Validation: Use elemental analysis (C, H, N, S) and HPLC to confirm >95% purity ().
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the thiazole ring protons (δ 6.8–7.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm) ().
- IR Spectroscopy: Identify O–H stretching (3200–3600 cm) and C=N/C–S vibrations (1600–1500 cm) ().
- X-ray Crystallography: For unambiguous structural confirmation, refine single-crystal data using SHELXL (e.g., space group ) ( ).
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation ().
- Ventilation: Use fume hoods to minimize inhalation of dust or vapors ().
- Spill Management: Collect solid residues without dust generation and dispose via licensed hazardous waste services ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates ( ).
- Catalyst Selection: Compare acetic acid vs. triethylamine in Schiff base formation; triethylamine may reduce side reactions ( ).
- Reaction Time: Monitor progress via TLC; extend reflux time to >12 hours for sterically hindered substrates ().
Q. How can computational docking predict the bioactivity of this compound analogs?
Methodological Answer:
- Target Selection: Dock analogs against antimicrobial targets (e.g., bacterial DNA gyrase) using AutoDock Vina ().
- Pose Analysis: Prioritize compounds with hydrogen bonds to key residues (e.g., Arg121 in Staphylococcus aureus GyrB) ().
- Validation: Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental MIC values ().
Q. How to resolve contradictions in reported synthetic yields for thiazole derivatives?
Methodological Answer:
- Case Study: In thiazoline chlorination, sulfuryl chloride (Example 6, 100% conversion) outperforms thionyl chloride (Example 5, no product) due to better leaving-group ability ().
- Troubleshooting: Characterize byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 eq. reagent) ().
Q. What strategies enhance structure-activity relationship (SAR) studies for antimicrobial analogs?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve membrane penetration ().
- Biological Assays: Test MIC against Gram-positive (S. aureus) and Gram-negative (E. coli) strains ( ).
- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes) to prioritize leads ().
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-5(2-7)6-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPPPAHJBQCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590760 | |
Record name | (4-Methyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13750-63-5 | |
Record name | 4-Methyl-2-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13750-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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